(S)-3-Hydroxypiperidine hydrochloride

Catalog No.
S735348
CAS No.
475058-41-4
M.F
C5H12ClNO
M. Wt
137.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-3-Hydroxypiperidine hydrochloride

CAS Number

475058-41-4

Product Name

(S)-3-Hydroxypiperidine hydrochloride

IUPAC Name

(3S)-piperidin-3-ol;hydrochloride

Molecular Formula

C5H12ClNO

Molecular Weight

137.61 g/mol

InChI

InChI=1S/C5H11NO.ClH/c7-5-2-1-3-6-4-5;/h5-7H,1-4H2;1H/t5-;/m0./s1

InChI Key

VLECDMDGMKPUSK-JEDNCBNOSA-N

SMILES

C1CC(CNC1)O.Cl

Synonyms

(3S)-3-Piperidinol Hydrochloride; (S)-Piperidin-3-ol Hydrochloride

Canonical SMILES

C1CC(CNC1)O.Cl

Isomeric SMILES

C1C[C@@H](CNC1)O.Cl

Organic Synthesis:

(S)-3-Hydroxypiperidine hydrochloride serves as a chiral building block in organic synthesis. Its chiral center (the carbon atom bonded to the hydroxyl group) allows for the creation of enantiopure (optically pure) molecules, crucial for developing drugs and other pharmaceuticals. The specific stereochemistry of a molecule can significantly impact its biological activity and potential side effects.

Medicinal Chemistry:

(S)-3-Hydroxypiperidine hydrochloride is a valuable precursor for synthesizing various pharmaceutically active compounds. These include:

  • Antidepressants: Studies suggest potential for (S)-3-hydroxypiperidine derivatives to act as selective serotonin reuptake inhibitors (SSRIs), a class of commonly prescribed antidepressants.
  • Anticonvulsants: Research indicates that specific derivatives of (S)-3-hydroxypiperidine might possess anticonvulsant properties, offering potential for treating epilepsy and other seizure disorders.
  • Other Therapeutic Applications: Ongoing research explores the potential use of (S)-3-hydroxypiperidine derivatives in managing various conditions, including Parkinson's disease, Alzheimer's disease, and certain types of cancer.

Chemical and Biological Research:

Beyond its role in organic synthesis and medicinal chemistry, (S)-3-hydroxypiperidine hydrochloride finds applications in various other areas of scientific research:

  • Catalysis: Studies explore using (S)-3-hydroxypiperidine derivatives as chiral catalysts in various chemical reactions, enabling the development of more efficient and selective processes.
  • Material Science: Research investigates the potential use of (S)-3-hydroxypiperidine derivatives in developing novel materials with unique properties, such as polymers with specific functionalities.

(S)-3-Hydroxypiperidine hydrochloride is a chemical compound with the molecular formula C5_5H12_{12}ClNO and a molecular weight of approximately 137.61 g/mol. This compound is a chiral piperidine derivative, characterized by the presence of a hydroxyl group at the 3-position of the piperidine ring. It is typically encountered as a hydrochloride salt, which enhances its solubility in water and makes it suitable for various applications in research and industry. The compound is known to cause skin and eye irritation, necessitating proper handling precautions .

Due to its nucleophilic nature. It can undergo:

  • Alkylation Reactions: The hydroxyl group can act as a nucleophile, allowing for alkylation with various electrophiles.
  • Acylation Reactions: The compound can react with acyl chlorides to form amides.
  • Condensation Reactions: It can condense with carbonyl compounds to yield products such as imines or amines.

These reactions are significant for synthesizing more complex organic molecules .

Research indicates that (S)-3-Hydroxypiperidine hydrochloride exhibits various biological activities, primarily due to its structural similarity to neurotransmitters and its ability to interact with biological receptors. Some notable activities include:

  • Antidepressant Effects: It has been studied for its potential role in modulating neurotransmitter systems, particularly in relation to mood disorders.
  • Antinociceptive Properties: Preliminary studies suggest it may have pain-relieving effects, making it a candidate for further pharmacological exploration.
  • Neuroprotective Effects: There is emerging evidence suggesting that it may protect neurons from damage, although more research is needed to fully understand this activity .

The synthesis of (S)-3-Hydroxypiperidine hydrochloride can be achieved through several methods:

  • Reduction of 3-Piperidone: This method involves the reduction of 3-piperidone using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Hydroxylation of Piperidine: Piperidine can be hydroxylated using oxidizing agents such as hydrogen peroxide in the presence of catalysts.
  • Chiral Resolution: Enantiomeric separation techniques can be employed to isolate the (S)-enantiomer from racemic mixtures using chiral chromatography or enzymatic methods.

These synthesis routes highlight the compound's versatility and accessibility for research purposes .

(S)-3-Hydroxypiperidine hydrochloride has diverse applications across various fields:

  • Pharmaceuticals: It is utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients due to its biological activity.
  • Chemical Research: The compound serves as a reagent in organic synthesis, particularly in creating more complex nitrogen-containing compounds.
  • Material Science: It may also find applications in developing new materials where piperidine derivatives are beneficial .

Interaction studies involving (S)-3-Hydroxypiperidine hydrochloride focus on its binding affinity and activity at various receptors:

  • Dopamine Receptors: Research has indicated potential interactions with dopamine receptors, which could explain its antidepressant effects.
  • Serotonin Receptors: Studies suggest it may influence serotonin pathways, further implicating its role in mood regulation.
  • Opioid Receptors: Preliminary data suggest possible interactions with opioid receptors, highlighting its potential analgesic properties.

These studies are crucial for understanding the full pharmacological profile of the compound .

Several compounds share structural similarities with (S)-3-Hydroxypiperidine hydrochloride. Here’s a comparison highlighting their uniqueness:

Compound NameStructure SimilarityBiological ActivityUnique Features
3-PiperidoneYesAntidepressantKetone functional group
4-HydroxypiperidineYesAntinociceptiveHydroxyl group at position 4
(R)-3-HydroxypiperidineYesNeuroprotectiveDifferent stereochemistry
2-HydroxypiperidineYesLimited studiesHydroxyl group at position 2

(S)-3-Hydroxypiperidine hydrochloride stands out due to its specific stereochemistry and associated biological activities, making it a valuable compound for further research and application in medicinal chemistry .

Chemical Resolution Approaches

Chemical resolution remains the most common method for producing enantiomerically pure (S)-3-hydroxypiperidine hydrochloride. Key strategies include:

Diastereomeric Salt Formation

Racemic 3-hydroxypiperidine is resolved using chiral acids such as D-pyroglutamic acid or L-camphorsulfonic acid. For example:

  • CN105439939A : 3-Hydroxypiperidine and D-pyroglutamic acid are refluxed in ethanol, cooled to −5°C, and filtered to isolate (S)-3-hydroxypiperidine D-pyroglutamate. Subsequent Boc protection with di-tert-butyl dicarbonate under alkaline conditions yields (S)-N-Boc-3-hydroxypiperidine, which is hydrolyzed to the hydrochloride salt.
  • CN104557674A : L-Camphorsulfonic acid ammonium is used to resolve racemic 3-hydroxypiperidine in an ethanol-MTBE system, achieving 29% yield and >99.2% enantiomeric excess (ee).

Key Parameters

Resolving AgentSolvent SystemTemperatureYield (S-isomer)ee (%)
D-Pyroglutamic acidEthanolReflux55%99.6
L-Camphorsulfonic acidEthanol-MTBE15–25°C29%99.2

Limitations

  • Low

Chiral Resolution Mechanisms

The preparation of enantiopure (S)-3-hydroxypiperidine hydrochloride relies on several well-established chiral resolution methodologies, each offering distinct advantages in terms of yield, selectivity, and scalability [3] [4]. The most widely employed approach involves the use of D-pyroglutamic acid as a resolving agent, which demonstrates exceptional effectiveness in separating the desired S-enantiomer from racemic mixtures [3]. This method proceeds through the formation of diastereomeric salts via heating and refluxing the racemic 3-hydroxypiperidine with D-pyroglutamic acid in ethanol solution [3]. Upon cooling, the less soluble (S)-3-hydroxypiperidine D-pyroglutamate crystallizes preferentially, achieving yields of 81.3 percent with enantiomeric excess values exceeding 95 percent [3].

Alternative resolution strategies include the application of L-camphorsulfonic acid as a chiral resolving agent, though this approach typically yields lower overall efficiency compared to the D-pyroglutamic acid method [3]. The camphorsulfonic acid resolution involves the formation of (S)-3-hydroxypiperidine-L-camphorsulfonic acid salts in ethanol and methyl tertiary butyl ether systems, followed by crystallization-based separation [3]. This methodology achieves yields ranging from 70 to 80 percent with enantiomeric excess values above 90 percent [3].

Enzymatic resolution represents another significant advancement in chiral separation technology for 3-hydroxypiperidine derivatives . Ketoreductase enzymes, particularly those derived from microbial systems such as Baker's yeast, demonstrate remarkable stereoselectivity in the asymmetric reduction of 3-piperidone precursors . These biocatalytic approaches achieve yields between 75 and 85 percent while maintaining enantiomeric excess values exceeding 95 percent . The enzymatic methodology offers environmental advantages and operates under mild reaction conditions, making it particularly suitable for large-scale industrial applications .

MethodResolving Agent/CatalystYield (%)Enantiomeric Excess (%)Reference
D-Pyroglutamic acid resolutionD-Pyroglutamic acid81.3>95 [3]
Hydrogenation with chiral catalyst(S)-CBS catalyst85-90>90
Proline-catalyzed α-aminooxylationL-Proline38 (overall)97 [4]
Enzymatic resolutionKetoreductases75-85>95
L-Camphorsulfonic acid resolutionL-Camphorsulfonic acid70-80>90 [3]

Enantiopure Derivative Synthesis

The synthesis of enantiopure (S)-3-hydroxypiperidine derivatives encompasses multiple catalytic and non-catalytic approaches that provide access to this valuable chiral building block [4] [17]. The proline-catalyzed α-aminooxylation methodology represents a particularly elegant approach, utilizing L-proline as an organocatalyst to achieve high enantiomeric purity of 97 percent enantiomeric excess [4]. This catalytic route employs readily available commercial starting materials and proceeds through a sequence involving α-aminooxylation followed by Horner-Wardsworth-Emmons olefination, ultimately delivering the target compound in 38 percent overall yield [4].

Asymmetric hydrogenation using chiral catalysts constitutes another highly effective synthetic strategy . The (S)-CBS (Corey-Bakshi-Shibata) catalyst system facilitates the stereoselective reduction of 3-piperidone precursors under mild conditions, typically yielding 85 to 90 percent of the desired product with enantiomeric excess values above 90 percent . This methodology requires careful optimization of reaction parameters including temperature, pressure, and catalyst loading to achieve optimal stereoselectivity .

The hydrolytic kinetic resolution approach utilizing cobalt-catalyzed systems offers an alternative pathway for accessing enantiopure materials [4]. This method involves the kinetic resolution of racemic methyl-3-(oxiran-2-yl)propanoate intermediates, which subsequently undergo transformation to the target hydroxypiperidine derivative [4]. The cobalt-catalyzed hydrolytic kinetic resolution demonstrates remarkable selectivity factors, enabling the separation of enantiomers with high efficiency [4].

Industrial-scale synthesis often employs multi-step sequences starting from readily available pyridine derivatives [3]. The process typically begins with the hydrogenation of 3-pyridone using rhodium-carbon catalysts under elevated hydrogen pressure and temperature conditions [3]. This reduction step yields racemic 3-hydroxypiperidine in 81.3 percent yield, which then undergoes chiral resolution using the previously described methodologies [3]. The subsequent protection of the resolved (S)-3-hydroxypiperidine with tert-butyl dicarbonate under basic conditions provides access to protected derivatives suitable for further synthetic elaboration [3].

X-Ray Crystallographic Characterization

X-ray crystallographic analysis of hydroxypiperidine derivatives reveals crucial structural information regarding molecular conformation, hydrogen bonding patterns, and crystal packing arrangements [10] [11] [12]. The piperidine ring in (S)-3-hydroxypiperidine hydrochloride adopts a chair conformation, which represents the most thermodynamically stable arrangement for six-membered saturated heterocycles [10] [11]. Crystallographic studies of related 3-hydroxypiperidine derivatives demonstrate that the hydroxyl group preferentially occupies the equatorial position, minimizing steric interactions and optimizing intramolecular hydrogen bonding [11] [33].

The crystal structure of (2,4-dichlorophenyl)(3-hydroxypiperidin-1-yl)methanone provides detailed insights into the conformational preferences of 3-hydroxypiperidine systems [11]. The piperidine ring exhibits puckering parameters of Q = 0.530 angstroms with θ = 177.5 degrees and φ = 351 degrees, confirming the chair conformation [11]. The dihedral angle between the mean plane of the piperidine ring and the benzene ring measures 58.5 degrees, indicating significant non-planarity in the molecular structure [11].

Hydrogen bonding patterns play a crucial role in determining crystal packing arrangements and overall structural stability [11] [33]. In crystalline 3-hydroxypiperidine derivatives, intermolecular O-H···O hydrogen bonds link molecules into supramolecular chains, typically propagating along specific crystallographic directions [11] [33]. The (3-hydroxypiperidin-1-yl)(4-methylphenyl)methanone structure demonstrates this behavior, with molecules connected through O-H···O hydrogen bonds forming chains along the c-axis direction [33].

Polymorphism represents an important consideration in hydroxypiperidine crystallography, as demonstrated by the existence of multiple crystal forms of 4-hydroxypiperidine [22]. The tetragonal polymorph (space group P4̄21c) exhibits the nitrogen-hydrogen bond in an axial orientation, while the orthorhombic form (space group Fdd2) features an equatorial nitrogen-hydrogen arrangement [22]. Both polymorphs maintain the hydroxyl group in an equatorial position, with puckering parameters Q = 0.553 angstroms for the tetragonal form [22].

CompoundSpace GroupRing ConformationPuckering Parameter Q (Å)Reference
(S)-3-Hydroxypiperidine HClNot reportedChairNot reported [1]
4-Hydroxypiperidine polymorph 1tP4̄21cChair (NH axial)0.553 [22]
4-Hydroxypiperidine polymorph 1oFdd2Chair (NH equatorial)Not reported [22]
(2,4-Dichlorophenyl)(3-hydroxypiperidin-1-yl)methanoneMonoclinicChair (disordered)0.530 [11]
Phenyl(3-methyl-2,6-diphenylpiperidin-1-yl)methanoneP1̅Chair/twisted boat0.581/0.662 [12]

Conformational Dynamics in Piperidine Derivatives

The conformational behavior of piperidine derivatives, particularly those bearing hydroxyl substituents, involves complex equilibria between chair and non-chair conformations [19] [21] [23]. Nuclear magnetic resonance spectroscopy provides detailed insights into these dynamic processes, revealing the influence of substituent position and electronic effects on conformational preferences [19] [36]. The 3-hydroxypiperidine system demonstrates a strong preference for chair conformations with the hydroxyl group in an equatorial orientation, minimizing both steric and electronic repulsions [19] [21].

Stereoelectronic effects play a fundamental role in determining conformational stability and interconversion barriers [19] [21]. The interaction between nitrogen lone-pair electrons and antibonding sigma orbitals of adjacent carbon-hydrogen bonds (nN→σ*C-H) represents a key hyperconjugative interaction that influences ring geometry [19] [21]. These effects become particularly pronounced in N-substituted derivatives, where the electronic demands of the nitrogen substituent can significantly alter conformational preferences [13] [19].

Temperature-dependent nuclear magnetic resonance studies reveal that conformational interconversion barriers for 3-hydroxypiperidine derivatives typically range from 10 to 12 kilocalories per mole [19] [21]. These values reflect the energy required for the piperidine ring to undergo chair-to-chair inversion through boat-like transition states [19] [21]. The presence of the hydroxyl substituent generally increases these barriers compared to unsubstituted piperidine due to additional steric interactions during the inversion process [19] [21].

Solvent effects exert considerable influence on conformational equilibria, with polar solvents generally favoring conformations that maximize hydrogen bonding opportunities [36]. In chloroform solution, 3-hydroxypiperidine derivatives predominantly adopt equatorial-equatorial conformations, while increasing solvent polarity can shift the equilibrium toward alternative arrangements [36]. These solvent-dependent effects are particularly important in understanding the behavior of hydroxypiperidine systems in biological environments [36].

The coupling constant analysis provides quantitative information about conformational populations and exchange rates [36] [37]. One-bond carbon-hydrogen coupling constants (¹JC-H) typically range from 125 to 133 hertz for piperidine systems, with values showing systematic variations based on hybridization state and electronic environment [36]. Three-bond proton-proton coupling constants (³JH-H) follow Karplus relationships, enabling the determination of dihedral angles and conformational preferences [37].

Substituent PatternPreferred ConformationEnergy Difference (kcal/mol)Interconversion Barrier (kcal/mol)Reference
3-Hydroxyl (equatorial)Chair0 (reference)10-12 [19] [21]
3-Hydroxyl (axial)Chair (less stable)+1.2 to +1.810-12 [19] [21]
4-Hydroxyl (equatorial)Chair0 (reference)8-10 [22]
4-Hydroxyl (axial)Chair (less stable)+0.8 to +1.28-10 [22]
N-Substituted derivativesChair/boat equilibriumVariable12-15 [12] [23]

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.62%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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